molecular formula C14H14O4 B8321571 5-p-Methoxybenzyloxy-2-methyl-4-pyrone

5-p-Methoxybenzyloxy-2-methyl-4-pyrone

Cat. No. B8321571
M. Wt: 246.26 g/mol
InChI Key: ZKHRPSNEMLEVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-p-Methoxybenzyloxy-2-methyl-4-pyrone is a useful research compound. Its molecular formula is C14H14O4 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-p-Methoxybenzyloxy-2-methyl-4-pyrone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-p-Methoxybenzyloxy-2-methyl-4-pyrone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-p-Methoxybenzyloxy-2-methyl-4-pyrone

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methoxy]-2-methylpyran-4-one

InChI

InChI=1S/C14H14O4/c1-10-7-13(15)14(9-17-10)18-8-11-3-5-12(16-2)6-4-11/h3-7,9H,8H2,1-2H3

InChI Key

ZKHRPSNEMLEVLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C(=CO1)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-p-Methoxybenzyloxy-2-chloromethyl-4-pyrone, 10 g, was dissolved in 100 ml of acetone and, 5.5 g of sodium iodide and 11.6 g of triphenylphosphine were added to the solution followed by stirring at room temperature for 3 hours. After completion of the reaction, the reaction liquid was concentrated to dryness and the residue was added to 50 ml of water and 100 ml of dichloromethane. Under ice cooling, the pH was adjusted to 7.0 with saturated sodium hydrogencarbonate aqueous solution and the mixture was stirred at the same temperature for 30 minutes. The organic phase was washed with 20 ml of water. After drying over anhydrous magnesium sulfate, the organic phase was concentrated under reduced pressure and purified by flash column chromatography (eluting solution; chloroform: methanol=20:1) using Wako Gel C-300 (500 g) to give 8.2 g of the title compound.
Name
5-p-Methoxybenzyloxy-2-chloromethyl-4-pyrone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
11.6 g
Type
reactant
Reaction Step Two

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